Welcome to the BenchChem Online Store!
molecular formula C9H9NO5 B3255295 2,3-Dimethoxy-6-nitrobenzaldehyde CAS No. 2531-63-7

2,3-Dimethoxy-6-nitrobenzaldehyde

Cat. No. B3255295
M. Wt: 211.17 g/mol
InChI Key: KWXFQMHMUVDCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04751304

Procedure details

2-Hydroxy-3-methoxy-6-nitrobenzaldehyde potassium salt was slurried in acetone (500 mL) containing potassium carbonate (50 g) and the suspension was treated with dimethylsulfate (18.5 mL) and heated to reflux for one hour. An additional aliquot (18.5 mL) of dimethylsulfate was then added and the mixture was heated overnight. After 24 hours the red color of the potassium salt was virtually absent. The salts were removed by filtration, the filtrate was concentrated and the residue was recrystallized from isopropanol to give the title compound 40.0 g (80% from 3) mp 109°-110° C.
Name
2-Hydroxy-3-methoxy-6-nitrobenzaldehyde potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
80%

Identifiers

REACTION_CXSMILES
[K].[OH:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6].[C:16](=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O.[K]>CC(C)=O>[CH3:16][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6] |f:0.1,2.3.4,^1:0,28|

Inputs

Step One
Name
2-Hydroxy-3-methoxy-6-nitrobenzaldehyde potassium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].OC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
18.5 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
18.5 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The salts were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.